molecular formula C30H47N5O11 B14042366 Methyltetrazine-amino-PEG8-CH2CH2COOH

Methyltetrazine-amino-PEG8-CH2CH2COOH

Cat. No.: B14042366
M. Wt: 653.7 g/mol
InChI Key: XAWYQOMAFPUWOH-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG8-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group, making it highly reactive and suitable for bioorthogonal chemistry applications. This compound is particularly useful in bioconjugation, drug delivery systems, and imaging probes due to its water solubility and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG8-CH2CH2COOH involves the incorporation of a methyltetrazine moiety into a PEG chain. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid can be reacted with amino groups in the presence of activators. The reaction conditions typically involve mild temperatures and aqueous environments to maintain the stability of the PEG linker .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at low temperatures to maintain its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG8-CH2CH2COOH involves its reactivity with specific molecular targets. The methyltetrazine group undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctene, forming a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for live-cell imaging and other biological applications .

Comparison with Similar Compounds

Methyltetrazine-amino-PEG8-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:

These compounds share similar reactivity but differ in their functional groups, which determine their specific applications and reactivity profiles.

Properties

Molecular Formula

C30H47N5O11

Molecular Weight

653.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C30H47N5O11/c1-25-32-34-30(35-33-25)27-4-2-26(3-5-27)24-31-28(36)6-8-39-10-12-41-14-16-43-18-20-45-22-23-46-21-19-44-17-15-42-13-11-40-9-7-29(37)38/h2-5H,6-24H2,1H3,(H,31,36)(H,37,38)

InChI Key

XAWYQOMAFPUWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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